molecular formula C6H13NOS B12287228 Carbamothioic acid, methyl-, O-(1-methylpropyl) ester CAS No. 65573-11-7

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

Cat. No.: B12287228
CAS No.: 65573-11-7
M. Wt: 147.24 g/mol
InChI Key: VZSMOJOGXIVYNV-UHFFFAOYSA-N
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Description

Butan-2-yl methylaminomethanethioate, also known as methylcarbamothioic acid 1-methylpropyl ester, is a chemical compound with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a methylaminomethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl methylaminomethanethioate typically involves the reaction of butan-2-amine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of Butan-2-yl methylaminomethanethioate may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butan-2-yl methylaminomethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl methylaminomethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

65573-11-7

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

O-butan-2-yl N-methylcarbamothioate

InChI

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9)

InChI Key

VZSMOJOGXIVYNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC

Origin of Product

United States

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